molecular formula C6H10BrN3 B2401321 4-Bromo-1-isopropyl-1H-pyrazol-3-amine CAS No. 1006481-47-5

4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Cat. No.: B2401321
CAS No.: 1006481-47-5
M. Wt: 204.071
InChI Key: ODLPLNMDKPTJPZ-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical and Pharmaceutical Research

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This core structure is a versatile building block found in a multitude of compounds with significant agrochemical and pharmaceutical applications. researchgate.net The unique structural and electronic properties of the pyrazole ring have drawn sustained interest from researchers for over a century, leading to its incorporation into numerous clinically approved drugs. researchgate.netproquest.com

Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, antiviral, and antidepressant properties. proquest.comnih.govijraset.com The amphoteric nature of the pyrazole core allows for the straightforward introduction of various functional groups, enabling chemists to fine-tune the molecule's biological and pharmacokinetic profiles. researchgate.net This structural versatility is a key reason why pyrazole-containing compounds have been successfully developed for a wide range of therapeutic targets. researchgate.netnih.gov More than 40 drugs containing this moiety have received FDA approval, targeting a wide array of clinical conditions. nih.gov

Drug NameTherapeutic CategorySignificance
Celecoxib (B62257)Anti-inflammatoryA selective COX-2 inhibitor used for treating arthritis pain. nih.govresearchgate.net
RimonabantAnti-obesity (withdrawn)A cannabinoid receptor antagonist, highlighting the scaffold's role in neurological targets. researchgate.net
SulfaphenazoleAntibacterialA sulfonamide antibiotic demonstrating the antimicrobial potential of pyrazoles. pharmdbm.com
CDPPBAntipsychoticA modulator of glutamate (B1630785) receptors, showing utility in central nervous system disorders. nih.gov
DifenamizoleAnalgesicDemonstrates the application of pyrazoles in pain management. nih.gov

Structural Characteristics and Unique Features of the 4-Bromo-1-isopropyl-1H-pyrazol-3-amine Scaffold

The compound this compound possesses a unique combination of functional groups on the pyrazole core, each contributing to its distinct chemical character and potential utility.

The Pyrazole Core : As a five-membered aromatic ring, it provides a stable, planar scaffold. It features a basic, pyridine-like nitrogen atom and another nitrogen atom that, in N-unsubstituted pyrazoles, is acidic and pyrrole-like. mdpi.comencyclopedia.pub

1-Isopropyl Group : The substitution of an isopropyl group at the N1 position is a critical feature. It resolves the issue of tautomerism, which is characteristic of N-unsubstituted pyrazoles, by locking the molecule into a single constitutional isomer. mdpi.com This alkyl group also increases the lipophilicity of the scaffold, which can influence its solubility and ability to cross biological membranes.

3-Amine Group : The amino group at the C3 position is a potent electron-donating group that significantly influences the electronic properties of the pyrazole ring. Aminopyrazoles are recognized as advantageous frameworks for designing ligands for enzymes and receptors. nih.gov Specifically, 3-aminopyrazoles are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves of pharmacological interest. nih.govmdpi.comnih.gov

4-Bromo Group : The bromine atom at the C4 position is a key synthetic handle. Electrophilic substitution reactions on the pyrazole ring preferentially occur at this position. ijraset.compharmdbm.com Bromo-substituted heteroaromatics are exceptionally valuable intermediates in modern organic synthesis, widely used in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck reactions. mdpi.comclockss.orgnih.gov This allows the bromine to be replaced with a vast array of aryl, heteroaryl, or alkyl groups, providing a direct route to diverse chemical libraries.

PropertyValueSource/Method
Molecular FormulaC₇H₁₂BrN₃Calculated
Molecular Weight218.10 g/molCalculated
CAS Number1197234-51-7 (for hydrobromide salt)Chemical Supplier Data
Hydrogen Bond Donors1 (from -NH₂)Calculated
Hydrogen Bond Acceptors2 (from ring nitrogens)Calculated

Overview of Existing Academic Research on this compound and Related Pyrazole Systems

Direct academic literature focusing specifically on the synthesis, reactivity, or biological evaluation of this compound is limited. However, extensive research on its core structural motifs provides a strong foundation for understanding its potential.

The synthesis of 3-aminopyrazoles is well-established, often involving the cyclocondensation of hydrazine (B178648) derivatives with precursors containing cyano groups, such as β-ketonitriles or malononitrile (B47326) derivatives. nih.govtandfonline.com These methods allow for the construction of the core aminopyrazole ring system.

The reactivity of 4-bromopyrazoles is a subject of significant academic interest, primarily due to their utility in synthetic chemistry. Numerous studies have demonstrated the efficacy of using 4-bromopyrazoles as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form 4-aryl or 4-heteroaryl pyrazoles. clockss.orgrsc.org This synthetic versatility underscores the importance of the 4-bromo substituent as a gateway to structural diversification. Research has shown that these coupling reactions can be performed with a wide range of boronic acids, accommodating various electronic and steric demands. rsc.orgnih.gov

Furthermore, the biological potential of aminopyrazoles is an active area of investigation. Studies on 3-aminopyrazole (B16455) derivatives have revealed their utility as starting materials for compounds with antibacterial activity. nih.gov The amino group can react with various electrophiles to form more complex, fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which have been evaluated as antimicrobial agents. nih.govnih.gov Other research has explored aminopyrazoles as scaffolds for anticancer and anti-inflammatory agents, highlighting the importance of the amino group as a key pharmacophoric element. nih.gov

Rationale and Objectives for Comprehensive Investigation of this compound

The comprehensive investigation of this compound is warranted by the convergence of several key factors.

Rationale:

Privileged Scaffold: The pyrazole core is a proven pharmacophore present in numerous successful therapeutic agents. researchgate.netnih.gov

Synthetic Versatility: The compound combines a stable, N-alkylated pyrazole ring with two highly versatile functional groups. The 3-amino group is a known feature in bioactive molecules and a site for further derivatization, while the 4-bromo position is an ideal handle for diversification through well-established cross-coupling chemistry. nih.govmdpi.comclockss.org

Defined Structure: The N1-isopropyl group prevents tautomerism, ensuring that derivatization leads to single, well-defined products, which is crucial for establishing clear structure-activity relationships (SAR).

Research Opportunity: The apparent lack of focused academic studies on this specific molecule presents a clear gap in the literature and an opportunity to develop novel chemical entities and explore new biological activities.

Objectives:

Synthetic Route Development: To establish an efficient and scalable synthetic pathway to produce this compound in high purity and yield.

Exploration of Reactivity: To systematically investigate the synthetic potential of the compound by:

Utilizing the 4-bromo substituent in a range of palladium-catalyzed cross-coupling reactions to generate a diverse library of 4-substituted derivatives.

Exploring the reactivity of the 3-amino group to synthesize amides, sulfonamides, and fused heterocyclic systems.

Biological Screening: To subject the parent compound and its synthesized derivatives to a battery of biological assays to identify potential therapeutic applications, with a focus on areas where pyrazoles have historically shown promise, such as oncology, inflammation, and infectious diseases.

Structure-Activity Relationship (SAR) Analysis: To analyze the biological data from the compound library to establish clear SAR, guiding the future design of more potent and selective analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLPLNMDKPTJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine and Its Pyrazole Precursors

Strategies for the Construction of the Pyrazole (B372694) Ring System

The formation of the pyrazole core is the foundational step in the synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine. Key strategies include classical cyclocondensation reactions, modern multicomponent reactions, and methods to control the regiochemistry of the final product.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds or Nitriles for Pyrazole Core Formation

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. researchgate.net This [3+2] cycloaddition reaction is a robust method for forming the five-membered pyrazole ring. nih.gov For the synthesis of a 3-aminopyrazole (B16455), a derivative of a 1,3-dicarbonyl compound, such as a β-ketonitrile, is an ideal precursor. nih.gov

The reaction of a hydrazine with a β-ketonitrile, such as cyanoacetone or benzoylacetonitrile, leads to the formation of a 5-aminopyrazole. nih.gov This occurs because the nitrile group acts as a synthetic equivalent of a carboxylic acid derivative, ultimately yielding an amino group upon cyclization. The general mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Hydrazine Component1,3-Dielectrophile PrecursorResulting Pyrazole CoreKey Feature
Hydrazine Hydrate1,3-Diketone (e.g., Acetylacetone)Substituted PyrazoleClassic Knorr Synthesis
Substituted Hydrazine (e.g., Isopropylhydrazine)β-Ketonitrile (e.g., 3-Oxopropanenitrile)1-Substituted-5-aminopyrazoleDirect formation of the aminopyrazole core
Arylhydrazineβ-Oxodithioesters5-AminopyrazoleProceeds via a β-oxothioamide intermediate beilstein-journals.org

Multicomponent Reactions (MCRs) for Diversified Pyrazole Synthesis

Multicomponent reactions (MCRs) offer a powerful and efficient alternative to traditional stepwise synthesis by combining three or more reactants in a single pot to form a complex product. mdpi.com This approach aligns with the principles of green chemistry by reducing waste, time, and energy consumption. researchgate.net Several MCRs have been developed for the synthesis of highly functionalized pyrazoles, including aminopyrazoles. beilstein-journals.orgtandfonline.com

A common three-component strategy for synthesizing 5-aminopyrazoles involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine. beilstein-journals.org In this process, the aldehyde and malononitrile (B47326) first undergo a Knoevenagel condensation to form an electron-deficient alkene. This intermediate then reacts with the hydrazine via a Michael addition, followed by intramolecular cyclization and tautomerization to yield the final 5-aminopyrazole product. The diversity of the final product can be easily achieved by varying the starting components.

Component 1Component 2Component 3Resulting Product TypeReference
AldehydeMalononitrileHydrazinePolysubstituted 5-Aminopyrazole beilstein-journals.org
Hydrazine HydratePhenyl Isothiocyanate1,3-Dicarbonyl CompoundMulti-substituted Aminopyrazole tandfonline.com
Aldehydeβ-KetoesterHydrazinePersubstituted Pyrazole-4-carboxylate beilstein-journals.org

Regioselective Synthesis of 1H-Pyrazoles

When an unsymmetrical 1,3-dielectrophile reacts with a substituted hydrazine, such as isopropylhydrazine, two different regioisomeric pyrazoles can be formed. Controlling the regioselectivity is crucial for the synthesis of the desired 1-isopropyl isomer. The outcome of the reaction is influenced by several factors, including the nature of the substituents on both reactants, the pH of the reaction medium, and the solvent. nih.gov

Generally, the reaction of a substituted hydrazine with a β-ketonitrile proceeds with the more nucleophilic nitrogen of the hydrazine (the NH2 group) attacking the more electrophilic carbonyl carbon. The subsequent cyclization can then proceed in two ways. However, by carefully selecting the reaction conditions, one regioisomer can be favored. For instance, acidic conditions can protonate the hydrazine, altering its nucleophilicity and directing the reaction pathway. Similarly, steric hindrance from a bulky substituent like an isopropyl group on the hydrazine can significantly influence which nitrogen atom participates in the initial attack and subsequent cyclization, often leading to predictable regiochemical outcomes. galchimia.com One-pot procedures have been developed that allow for the regioselective preparation of trisubstituted pyrazoles by reacting a substituted hydrazine with a β-ketoester under specific conditions. galchimia.com

Introduction and Functionalization of the Isopropyl Group

To obtain the target molecule, an isopropyl group must be present at the N1 position of the pyrazole ring. This can be achieved either by alkylating a pre-formed pyrazole ring or by using an isopropyl-substituted precursor during the ring's construction.

N-Alkylation Approaches for 1-Isopropyl Substitution

N-alkylation is a common method for functionalizing the pyrazole ring. This typically involves the deprotonation of the pyrazole's N-H with a base, followed by the addition of an alkylating agent. However, for unsymmetrical pyrazoles, this method can lead to a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is dependent on the steric and electronic properties of the pyrazole substituents and the nature of the alkylating agent and reaction conditions.

For the synthesis of a 1-isopropyl-pyrazole, an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) would be used as the alkylating agent. The reaction of 4-bromo-1H-pyrazol-3-amine with an isopropylating agent would likely produce a mixture of 1-isopropyl and 2-isopropyl isomers, necessitating chromatographic separation. The regioselectivity of such alkylations can sometimes be controlled by the choice of base and solvent, but it often remains a challenge.

Precursor Design for Direct Isopropyl Incorporation

A more elegant and regioselective approach is to incorporate the isopropyl group from the start of the synthesis. This is achieved by using isopropylhydrazine as the hydrazine component in the cyclocondensation reaction. scbt.combldpharm.com Reacting isopropylhydrazine with a suitable 1,3-dielectrophile, such as a β-ketonitrile, directly yields a 1-isopropyl-pyrazol-amine.

This method has two significant advantages:

Regiocontrol : The reaction can often be directed to favor the desired 1,3-disubstituted or 1,5-disubstituted pyrazole isomer based on the reaction conditions and the steric influence of the isopropyl group, as discussed in section 2.1.3. For the formation of 1-isopropyl-1H-pyrazol-3-amine, the cyclization would need to proceed to yield the isomer where the isopropyl group is adjacent to the carbon atom derived from the less reactive carbonyl/nitrile group of the precursor.

Following the successful synthesis of the 1-isopropyl-1H-pyrazol-3-amine core via one of these methods, the final step would be the regioselective bromination at the C4 position. The electron-donating nature of the amino group at C3 and the alkyl group at N1 activates the pyrazole ring towards electrophilic substitution, particularly at the C4 position. Reagents such as N-Bromosuccinimide (NBS) are commonly used for such transformations, often providing the 4-bromo derivative in good yield. researchgate.net

Site-Selective Bromination Protocols at the Pyrazole C-4 Position

The pyrazole ring is an aromatic heterocycle that undergoes electrophilic substitution. The regioselectivity of this substitution is dictated by the electron density distribution within the ring. Computational and spectroscopic studies indicate that the C-4 position of the pyrazole nucleus possesses the highest electron density, making it the most favorable site for electrophilic attack. quora.comrrbdavc.org Consequently, direct halogenation of pyrazoles typically occurs at this position. rrbdavc.org

Electrophilic bromination is a standard method for introducing a bromine atom at the C-4 position. Common reagents for this transformation include elemental bromine (Br₂) and N-bromosuccinimide (NBS). encyclopedia.pubresearchgate.net The reaction of a pyrazole substrate, such as 1-isopropyl-1H-pyrazol-3-amine, with a suitable brominating agent proceeds via a classic electrophilic aromatic substitution mechanism. The attack of the electron-rich C-4 position on the electrophilic bromine source forms a Wheland intermediate (also known as an arenium ion), which then loses a proton to restore aromaticity and yield the 4-bromopyrazole product. reddit.com The choice of solvent can influence the reaction; for instance, N-halosuccinimides have been used effectively in solvents like carbon tetrachloride or water to produce 4-halopyrazoles in excellent yields. researchgate.net

Achieving high selectivity and yield for mono-bromination at the C-4 position requires careful optimization of reaction conditions. Over-bromination, leading to di-brominated products, or incomplete conversion are common challenges. researchgate.net Key parameters for optimization include the choice of brominating agent, stoichiometry, temperature, and reaction time.

N-Bromosuccinimide (NBS) is often preferred over elemental bromine due to its solid nature, ease of handling, and often higher selectivity. encyclopedia.pub The stoichiometry of NBS is critical; using a slight excess can drive the reaction to completion, but a large excess may result in the formation of di-brominated byproducts. researchgate.net Alternative reagents, such as a combination of lithium bromide (LiBr) and boron trifluoride etherate (BF₃·Et₂O) under aerobic conditions, have also been developed for the bromination of heteroarenes. researchgate.net

The optimization process can be systematically studied by varying these parameters, as illustrated in the following table which summarizes findings from a study on a related heterocyclic system. researchgate.net

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield of Mono-brominated Product (%)Notes
1NBS (1.1)CH₃CNRT12Partial ConversionMixture of mono- and di-brominated products observed. researchgate.net
2NBS (1.5)CH₃CNRT1269%Increased reagent led to full conversion and higher yield. researchgate.net
3NBS (1.5)CH₃CN506ImprovedElevated temperature can reduce reaction time.
4NBS (1.5)CH₃CNMicrowave275%Microwave irradiation significantly accelerated the reaction. researchgate.net
5Br₂ (1.1)H₂ORT4High YieldWater can be an effective "green" solvent for pyrazole bromination. researchgate.net

Formation and Functionalization of the Amine Moiety

Introducing an amino group at the C-3 position of the 4-bromopyrazole core can be accomplished through several synthetic strategies.

Directly forming a carbon-nitrogen bond at an unactivated C-3 position of the pyrazole ring is challenging. However, the presence of a halogen, such as the bromine atom at C-4, electronically influences the ring and provides a handle for transition-metal-catalyzed cross-coupling reactions. While amination at C-3 would require a precursor like 3,4-dibromopyrazole, a more common strategy involves constructing the aminopyrazole ring from acyclic precursors.

Alternatively, for pre-halogenated pyrazoles, modern cross-coupling methods like the Buchwald-Hartwig amination can be employed, although this typically applies to forming N-aryl or N-alkyl bonds rather than introducing a primary amine (NH₂) directly. A related strategy involves copper-catalyzed coupling reactions. For instance, coupling reactions between halo-pyrazoles and various sulfonamides have been successfully demonstrated using a copper iodide catalyst, showcasing a viable method for C-N bond formation on the pyrazole ring. growingscience.com

A more robust and widely used method for introducing a primary amino group onto an aromatic ring is through the reduction of a nitro group. This two-step sequence involves:

Nitration: Introduction of a nitro group (NO₂) onto the pyrazole ring. This is an electrophilic substitution reaction, and for a 1-isopropyl-1H-pyrazole, nitration typically occurs at the C-4 position. To obtain the 3-nitro isomer, one might need to start with a different precursor or use directing groups. Assuming the precursor 4-bromo-1-isopropyl-3-nitro-1H-pyrazole is obtained, the subsequent step is reduction.

Reduction: The nitro group is then reduced to a primary amine (NH₂). This transformation is highly efficient and can be achieved with a variety of reducing agents. researchgate.net

Common reagents for the reduction of aromatic nitro groups include:

Metal-acid systems: Such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or iron (Fe) powder in HCl or acetic acid.

Catalytic hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).

The choice of reagent can depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is often preferred for its clean reaction profile and mild conditions.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
SnCl₂ / HClEthanol, RefluxEffective and reliable.Requires stoichiometric amounts of metal salts, aqueous workup.
Fe / HCl or CH₃COOHEthanol/Water, RefluxInexpensive and effective.Can be heterogeneous, sometimes requires harsh acidic conditions.
H₂ / Pd-CMethanol or Ethanol, RT, 1-4 atm H₂Clean, high-yielding, mild conditions.Requires specialized hydrogenation equipment; catalyst can be expensive.
Sodium Dithionite (Na₂S₂O₄)Aqueous/Organic Biphasic SystemMild, useful for sensitive substrates.Can have limited solubility and reactivity.

Another pathway involves the reduction of a nitrile (cyanide) group. If a precursor such as 4-bromo-1-isopropyl-1H-pyrazole-3-carbonitrile were synthesized, the nitrile could be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. However, the synthesis of aminopyrazoles is more commonly achieved by building the ring from a β-ketonitrile precursor and a hydrazine, which directly installs the amino group. nih.govresearchgate.net For instance, the condensation of a β-ketonitrile with isopropylhydrazine would be a direct route to a 5-amino-1-isopropylpyrazole.

Purification and Isolation Techniques for this compound

The final stage of the synthesis is the purification and isolation of the target compound. Standard laboratory procedures are typically employed. After the reaction is complete, as monitored by a technique like Thin-Layer Chromatography (TLC), the reaction mixture is worked up. mdpi.com

A typical workup procedure involves:

Quenching: The reaction is stopped by the addition of water or an aqueous solution (e.g., sodium bicarbonate to neutralize acid).

Extraction: The crude product is extracted from the aqueous layer into an immiscible organic solvent, such as ethyl acetate, dichloromethane, or diethyl ether. mdpi.com

Washing: The organic layer is washed with water and then with brine (a saturated aqueous solution of NaCl) to remove residual water-soluble impurities and inorganic salts.

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator. mdpi.com

The resulting crude product is then purified. The most common method for purifying compounds of this type is column chromatography on silica (B1680970) gel. A solvent system (eluent), typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is chosen to effectively separate the desired product from any remaining starting materials, reagents, or byproducts. mdpi.com

If the final product is a stable solid, recrystallization from a suitable solvent or solvent pair can be employed as a final purification step to obtain highly pure crystalline material. The purity of the isolated this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. rsc.org

Chemical Reactivity and Derivatization Pathways of 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine

Transformations at the Bromine Atom (C-4 Position)

The bromine atom on the pyrazole (B372694) ring is a versatile handle for introducing molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic displacement.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for C-C, C-N, C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies on 4-Bromo-1-isopropyl-1H-pyrazol-3-amine are not extensively documented in publicly available literature, the reactivity of similar 4-bromopyrazole systems provides a strong indication of its synthetic potential.

The Suzuki-Miyaura coupling , which forms C-C bonds between an organohalide and an organoboron compound, is a widely used transformation. For 4-bromopyrazoles, this reaction is typically catalyzed by a palladium complex. For instance, the coupling of 4-bromopyrazoles with various aryl and heteroaryl boronic acids has been successfully achieved using palladium catalysts like Pd(PPh₃)₄ or more advanced systems incorporating bulky phosphine (B1218219) ligands such as XPhos. researchgate.netrsc.org These reactions generally proceed in the presence of a base, such as potassium carbonate or cesium carbonate, in a suitable solvent system, which can include mixtures of organic solvents and water. nih.gov The unprotected amino group at the C-3 position in the target molecule could potentially influence the reaction, but successful couplings have been reported for aminopyrazoles. researchgate.net

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. libretexts.orgwikipedia.org This reaction is highly valuable for the synthesis of arylalkynes. The general conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which often also serves as the solvent. libretexts.orgorganic-chemistry.org The reaction is typically carried out under mild conditions. wikipedia.org The presence of the trifluoromethyl group in some pyrazole substrates has been noted to make the Sonogashira coupling more challenging, suggesting that the electronic nature of the pyrazole ring can influence reactivity. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. researchgate.netwikipedia.org This reaction is of great significance for the synthesis of arylamines. Studies on 4-bromo-1H-1-tritylpyrazole have demonstrated successful C-N coupling with various amines using a palladium catalyst and a bulky phosphine ligand like tBuDavePhos. researchgate.net The choice of ligand and reaction conditions can be crucial, especially when dealing with amines that have β-hydrogen atoms, which can lead to side reactions. researchgate.net Copper-catalyzed C-N coupling reactions have also been explored as a complementary method, particularly for alkylamines. nih.gov

Below is a table summarizing typical conditions for these cross-coupling reactions based on related 4-bromopyrazole systems.

Reaction Catalyst/Precatalyst Ligand Base Solvent Typical Substrates Reference
Suzuki-Miyaura Pd(PPh₃)₄, XPhos Pd G2XPhosK₂CO₃, K₃PO₄Dioxane/H₂O, EtOH/H₂OAryl/heteroaryl/styryl boronic acids researchgate.netnih.gov
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂-Et₃NToluene, DMFTerminal alkynes libretexts.orgwikipedia.org
Buchwald-Hartwig Pd(dba)₂tBuDavePhosNaOtBuXyleneAryl and alkyl amines researchgate.netnih.gov

Nucleophilic Displacement Reactions of Bromine

While transition metal-catalyzed reactions are predominant, nucleophilic aromatic substitution (SNAr) can also be a viable pathway for the displacement of the bromine atom, particularly if the pyrazole ring is sufficiently activated by electron-withdrawing groups. However, for many heterocyclic systems, direct nucleophilic substitution of a halogen can be challenging and may require harsh reaction conditions. In some cases, the reaction of 3-halo-4-aminopyridines with acyl chlorides and triethylamine (B128534) has been shown to proceed via an intramolecular nucleophilic aromatic substitution. nih.gov The presence of the amino group at the C-3 position in this compound could potentially influence the electronic properties of the ring and its susceptibility to nucleophilic attack.

Reactions Involving the Primary Amine Group (C-3 Position)

The primary amine at the C-3 position is a nucleophilic center that can readily undergo a variety of chemical transformations to afford a wide range of derivatives.

Acylation, Sulfonamidation, and Urea (B33335)/Thiourea (B124793) Formation

The primary amine of this compound can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This is a fundamental transformation in organic synthesis. For example, the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide has been achieved through direct amidation. researchgate.net

Similarly, sulfonamidation can be achieved by reacting the amine with sulfonyl chlorides in the presence of a base to yield sulfonamides. The synthesis of pyrazole-4-sulfonamide derivatives has been reported by reacting pyrazole sulfonyl chlorides with various amines. nih.gov The reverse reaction, where the aminopyrazole acts as the nucleophile, is also a standard procedure.

The formation of ureas and thioureas is another important derivatization pathway. This can be accomplished by reacting the primary amine with isocyanates or isothiocyanates, respectively. nih.gov This reaction is often straightforward and proceeds under mild conditions. The synthesis of pyrazole-based urea and thiourea derivatives has been explored for their potential biological activities. nih.govnih.gov

The following table provides an overview of these transformations.

Reaction Type Reagent Product General Conditions Reference
AcylationAcyl chloride or anhydrideAmideBase (e.g., pyridine (B92270), triethylamine) researchgate.net
SulfonamidationSulfonyl chlorideSulfonamideBase (e.g., pyridine) nih.govresearchgate.net
Urea FormationIsocyanateUreaInert solvent nih.gov
Thiourea FormationIsothiocyanateThioureaInert solvent nih.govbiointerfaceresearch.com

Schiff Base and Imine Formation for Further Derivatization

The primary amine can undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines . This reaction is typically acid-catalyzed and involves the elimination of a water molecule. The formation of pyrazole-based Schiff bases has been reported through the condensation of pyrazole aldehydes with various aromatic amines. youtube.com The reaction of this compound with carbonyl compounds would provide imine derivatives that can serve as intermediates for further functionalization, such as reduction to secondary amines.

Diazotization and Subsequent Transformations

The primary aromatic amine group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org Aryl diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions. libretexts.orgresearchgate.net For example, the diazonium group can be replaced by halides (Cl, Br, I), cyano, hydroxyl, and other groups. While the stability of diazonium salts derived from heteroaromatic amines can vary, this pathway offers significant potential for the diversification of the pyrazole scaffold at the C-3 position. However, it is important to note that diazonium salts from aliphatic amines are generally unstable. organic-chemistry.org

Chemical Modifications at the Pyrazole Nitrogen Atoms (N-1 and N-2)

The pyrazole ring contains two adjacent nitrogen atoms, N-1 and N-2. In this compound, the N-1 position is already substituted with an isopropyl group. This leaves the N-2 "pyridine-like" nitrogen as a potential site for chemical modification, although its reactivity is influenced by the existing substituents.

While the N-1 position is occupied, the N-2 nitrogen atom, being sp²-hybridized and possessing a lone pair of electrons in the plane of the ring, can still undergo reactions with potent electrophiles. However, direct N-alkylation or N-arylation at this position to form a pyrazolium (B1228807) salt is generally challenging and requires specific conditions. Such reactions would lead to a positively charged, quaternized pyrazole ring.

N-alkylation of pyrazoles is typically achieved under basic conditions by deprotonating the N-1 position, followed by reaction with an alkyl halide. Since the N-1 position in the title compound is already alkylated, this pathway is not applicable. Direct alkylation at N-2 would require a strong alkylating agent, such as a trialkyloxonium salt (e.g., Meerwein's salt) or a "hard" alkylating agent like methyl iodide under forcing conditions.

N-arylation at the N-2 position is also not a common transformation for N-1 substituted pyrazoles. Transition metal-catalyzed N-arylation reactions, such as the Buchwald-Hartwig or Ullmann coupling, are well-established for N-H containing heterocycles. However, applying these methods to the pyridine-like nitrogen of an already N-substituted pyrazole is not a standard procedure and would likely require specialized catalysts and conditions to overcome the lower nucleophilicity of the N-2 nitrogen.

The presence of the 3-amino group, a strong electron-donating group, further increases the electron density of the pyrazole ring, which can influence the regioselectivity of electrophilic substitution reactions. The bromine atom at the 4-position is an electron-withdrawing group via induction but can also donate electron density through resonance. Its presence offers a handle for further functionalization, for example, through metal-catalyzed cross-coupling reactions.

Synthesis of Fused Heterocyclic Systems Utilizing the this compound Scaffold

A significant application of aminopyrazoles in synthetic chemistry is their use as building blocks for the construction of fused heterocyclic systems. The 3-amino group and the N-2 atom of the pyrazole ring can act as a binucleophilic system, enabling the formation of a new ring upon reaction with a 1,3-dielectrophile.

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with a wide range of biological activities. The synthesis of this scaffold often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, the reaction would proceed via nucleophilic attack of the 3-amino group on one of the carbonyl carbons, followed by cyclization involving the N-2 nitrogen and the second carbonyl group, and subsequent dehydration to form the pyridine ring.

Another common strategy is the three-component reaction of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound, which leads to the formation of a dihydropyrazolopyridine that can be subsequently oxidized. The substituents on the resulting pyrazolopyridine ring can be varied by choosing different 1,3-dielectrophiles.

Reactant Class for Pyridine Ring FormationExpected Pyrazolo[x,y-z]pyridine Product
1,3-Diketones (e.g., acetylacetone)Substituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridines
β-Ketoesters (e.g., ethyl acetoacetate)Substituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridinones
α,β-Unsaturated Ketones (e.g., chalcones)Substituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridines
Malononitrile (B47326) and an AldehydeSubstituted 4-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridines

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles. Their synthesis from 3-aminopyrazoles typically involves a condensation reaction with a β-dicarbonyl compound or a similar 1,3-dielectrophile. In this case, the exocyclic 3-amino group and the N-2 atom of the pyrazole ring act as the two nucleophilic centers that react with the electrophilic carbons of the 1,3-dicarbonyl compound. The reaction proceeds through an initial condensation, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core.

The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the aminopyrazole and the 1,3-dicarbonyl compound. The presence of the 4-bromo and N-1 isopropyl groups on the starting pyrazole may exert steric and electronic effects on the course of the reaction.

Reactant Class for Pyrimidine Ring FormationExpected Pyrazolo[x,y-z]pyrimidine Product
1,3-Diketones (e.g., pentane-2,4-dione)Substituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidines
β-Ketoesters (e.g., ethyl 3-oxobutanoate)Substituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidinones
Malondialdehydes or their equivalentsSubstituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidines
EnaminonesSubstituted 4-Bromo-1-isopropyl-pyrazolo[1,5-a]pyrimidines

The versatile reactivity of this compound also allows for its potential use in the synthesis of other fused heterocyclic systems. For instance, reaction with α-haloketones could lead to the formation of pyrazolo[1,5-a]imidazoles, although this is a less common pathway for 3-aminopyrazoles. Furthermore, the 3-amino group can be diazotized and subsequently cyclized to form pyrazolo[3,4-c]pyrazoles or other related systems. The 4-bromo substituent also opens up possibilities for intramolecular cyclization reactions following a prior functionalization at this position, leading to a variety of novel polycyclic heterocyclic compounds. The exploration of these pathways could yield a diverse library of compounds with potential applications in various fields of chemical and biological sciences.

Computational Chemistry and Theoretical Studies of 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine

Quantum Mechanical Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the electronic behavior and thermodynamic stability of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. For a molecule like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, a common approach would involve using a functional such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would typically be paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. srdpharma.com

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While generally more computationally demanding than DFT, they can offer higher accuracy for certain properties. mdpi.com These methods could be employed to benchmark the results obtained from DFT calculations for key structural and energetic features of the molecule.

Calculation of Molecular Orbitals and Charge Distribution

Quantum mechanical calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

The charge distribution within this compound can be analyzed using methods like Mulliken population analysis or by calculating the molecular electrostatic potential (MEP). The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack.

Below is an illustrative table of the kind of data that would be generated from such calculations.

ParameterHypothetical Calculated ValueDescription
Energy of HOMO -6.5 eVIndicates the molecule's ionization potential and electron-donating ability.
Energy of LUMO -1.2 eVRelates to the molecule's electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Mulliken Charge on N1 -0.45 eRepresents the partial charge on the N1 atom of the pyrazole (B372694) ring.
Mulliken Charge on C4-Br +0.15 eIndicates the partial charge on the bromine atom, influenced by its electronegativity.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not publicly available.

Theoretical Investigations of Tautomeric Equilibria and Interconversion Barriers

Pyrazoles, particularly those with an amino substituent, can exist in different tautomeric forms. srdpharma.com For this compound, while the N1 position is substituted with an isopropyl group, preventing annular tautomerism, the exocyclic amino group could potentially participate in imino-amino tautomerism.

Theoretical calculations, primarily using DFT, are employed to determine the relative stabilities of these tautomers. mdpi.com By calculating the Gibbs free energy of each tautomer, the equilibrium constant for the tautomeric interconversion can be predicted. Furthermore, computational methods can be used to locate the transition state structure connecting the tautomers and calculate the activation energy barrier for the interconversion process. This information is critical for understanding the molecule's behavior in different environments. srdpharma.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants of the nuclei.

These calculated shielding constants can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the predicted ¹H and ¹³C NMR spectra with experimental data, the proposed structure of this compound can be confirmed. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics.

The following table illustrates the type of data that would be produced in a computational NMR study.

AtomHypothetical Calculated Chemical Shift (ppm)Hypothetical Experimental Chemical Shift (ppm)
H (isopropyl CH) 3.83.7
H (pyrazole C5-H) 7.57.4
C (pyrazole C3) 150.2149.8
C (pyrazole C4) 95.696.1
C (pyrazole C5) 130.1129.5

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational and experimental NMR data for this compound is not publicly available in detail.

Molecular Dynamics Simulations for Conformational Sampling

While the pyrazole ring is rigid, the isopropyl group attached to the N1 position has rotational freedom. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this substituent. MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion.

By running an MD simulation, researchers can sample a wide range of possible conformations and determine their relative populations. This provides a dynamic picture of the molecule's structure and flexibility, which can be important for understanding its interactions with other molecules, such as biological receptors. The results of an MD simulation can be analyzed to identify the most stable conformations and the energy barriers between them.

In Silico Approaches for Predicting Reaction Pathways and Mechanisms

Computational methods are instrumental in exploring the potential chemical reactions of this compound. By modeling the reactants, products, intermediates, and transition states, the entire reaction energy profile can be mapped out.

For instance, the reactivity of the amino group or the susceptibility of the bromine atom to nucleophilic substitution could be investigated. DFT calculations can be used to determine the activation energies for different potential reaction pathways, allowing for the prediction of the most likely products under various conditions. These in silico studies can guide synthetic chemists in designing efficient reaction protocols and understanding the underlying mechanisms of observed chemical transformations.

Computational Analysis for Rational Design of Derivatives

The rational design of novel derivatives of a lead compound, such as this compound, is a cornerstone of modern drug discovery and materials science. Computational chemistry provides a powerful toolkit to predict the properties of hypothetical molecules, thereby guiding synthetic efforts toward compounds with enhanced activity, selectivity, and improved pharmacokinetic profiles. eurasianjournals.com By modeling the structure and electronic properties of this compound and its potential derivatives, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. eurasianjournals.com Key computational methodologies employed in this endeavor include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For the rational design of derivatives of this compound, a QSAR model could be developed using a training set of analogous pyrazole compounds with known activities against a specific biological target. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects), would be calculated for each compound. biointerfaceresearch.com

A hypothetical QSAR study for derivatives of this compound might explore modifications at the N1-isopropyl group, the C4-bromo position, and the C3-amino group. The model could reveal, for instance, that increasing the hydrophobicity of the N1-substituent while maintaining a specific electronic character at the C4 position is crucial for enhanced activity. The resulting QSAR equation would then be used to predict the activity of novel, unsynthesized derivatives, allowing for the in silico screening of a large virtual library of compounds. researchgate.netnih.gov

Table 1: Hypothetical QSAR Data for Designed Derivatives of this compound

Derivative IDN1-SubstituentC4-SubstituentC3-SubstituentLogP (Hydrophobicity)Dipole Moment (Debye)Predicted pIC50
Parent IsopropylBromo-NH22.13.56.2
Deriv-01CyclopentylBromo-NH22.83.66.8
Deriv-02IsopropylChloro-NH22.03.26.1
Deriv-03IsopropylBromo-NH-Acetyl1.84.15.9
Deriv-04tert-ButylBromo-NH22.53.76.5

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. researchgate.net This method is invaluable for the rational design of derivatives of this compound, as it can elucidate key binding interactions within the active site of a biological target. mdpi.com

In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding pocket. Derivatives of this compound can then be docked into this site to predict their binding affinity and pose. The results can highlight crucial interactions, such as hydrogen bonds formed by the pyrazole nitrogen atoms or the 3-amino group, and hydrophobic interactions involving the N1-isopropyl group. researchgate.net This information guides the design of new derivatives with modified functional groups that can optimize these interactions, leading to higher binding affinity and, consequently, greater biological activity. mdpi.com For example, if the C4-bromo atom is found to be in a sterically hindered region, it could be replaced by a smaller halogen or a hydrogen atom. Conversely, if there is an empty hydrophobic pocket near the N1-isopropyl group, it could be replaced by a larger alkyl or aryl group to enhance binding.

Table 2: Illustrative Molecular Docking Results for Hypothetical Derivatives

Derivative IDTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
Parent Kinase X-7.5MET120, LEU180, ASP2002
Deriv-01Kinase X-8.2MET120, LEU180, ASP2002
Deriv-05Kinase X-7.8MET120, TRP125, ASP2003
Deriv-06Kinase X-6.9LEU180, ASP2002

Density Functional Theory (DFT)

DFT calculations are used to investigate the electronic structure and properties of molecules with a high degree of accuracy. nih.gov In the context of rational drug design, DFT can be used to calculate a variety of molecular properties that are relevant to biological activity, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.nettandfonline.com

By integrating the insights gained from QSAR, molecular docking, and DFT studies, a comprehensive computational analysis can be performed to guide the rational design of novel derivatives of this compound with potentially superior biological activities. eurasianjournals.com This multi-faceted in silico approach allows for a more focused and efficient synthetic strategy, ultimately accelerating the discovery of new and effective chemical entities.

Pre Clinical Biological Activity and Mechanistic Research of 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine Derivatives

In Vitro Biological Screening Methodologies for Pyrazole (B372694) Analogues

The preclinical evaluation of pyrazole analogues involves a variety of in vitro screening methodologies to determine their biological activities and elucidate their mechanisms of action. These methods are crucial for identifying lead compounds for further development.

A primary screening approach involves enzyme inhibition assays. For instance, the inhibitory effects of pyrazole derivatives against carbonic anhydrase (CA) isoforms, such as hCA I and II, can be determined spectrophotometrically. nih.govtandfonline.com This method tracks the change in absorbance resulting from the enzymatic hydrolysis of a substrate like 4-nitrophenylacetate. nih.gov Similarly, kinase inhibition, a major area for pyrazole compounds, is often assessed using in vitro kinase assays. nih.govaacrjournals.org These assays can utilize specific peptide substrates, such as phospho-Smad peptide (pSmad3) for TGF-β type I receptor (TβRI) kinase, to quantify the enzyme's phosphorylation activity in the presence of the inhibitor. aacrjournals.org

Cell-based assays are also fundamental to the screening process. Antiproliferative activity is a common endpoint, evaluated by testing the compounds against various cancer cell lines, such as the HCT116 colon cancer cell line and the MCF7 breast cancer cell line. nih.gov The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the derivatives in inhibiting cell growth. nih.gov

In addition to experimental assays, computational methods like molecular docking are employed. nih.govdtu.dk These in silico techniques predict the binding interactions between the pyrazole derivatives and their target enzymes, providing insights into their binding modes and helping to rationalize observed activities. nih.gov For antimicrobial screening, the minimum inhibitory concentration (MIC) values of pyrazole derivatives are determined against various bacterial and fungal strains to assess their efficacy. mdpi.com

Table 1: Common In Vitro Screening Methods for Pyrazole Analogues

MethodologyPurposeExample Target/SystemMeasured EndpointSource
Spectrophotometric Enzyme AssayQuantify enzyme inhibitionCarbonic Anhydrase (hCA I, hCA II)Inhibition Constant (KI), IC50 nih.govtandfonline.com
In Vitro Kinase AssayDetermine kinase inhibition potencyTGF-β type I receptor (TβRI) kinase, Aurora A kinaseKi, IC50 nih.govaacrjournals.org
Antiproliferative AssayAssess cytotoxicity against cancer cellsHCT116 colon cancer, MCF7 breast cancer cell linesIC50 nih.gov
Antimicrobial Susceptibility TestingEvaluate antibacterial/antifungal activityStaphylococcus aureus, E. coliMinimum Inhibitory Concentration (MIC) mdpi.com
Molecular DockingPredict binding modes and affinityEnzyme active sites (e.g., DNA gyrase B)Binding energy, interaction analysis dtu.dk

Structure-Activity Relationship (SAR) Studies of Pyrazole Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of pyrazole derivatives by correlating specific structural features with their observed effects. researchgate.net The core structure of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine contains three key points for modification: the bromine atom, the isopropyl group, and the amine functionality.

Impact of Bromine Substitution on Bioactivity

The presence and position of substituents on the pyrazole ring are critical for biological activity. researchgate.net Halogens, such as bromine, function as electron-withdrawing groups and can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.netrsc.org

In SAR studies of various heterocyclic compounds, the introduction of a bromine atom has been shown to enhance biological activity. For example, in a series of pyrazolyl–thiazole (B1198619) derivatives, compounds with electron-withdrawing groups like halogens (Br, Cl, F) demonstrated significant antimicrobial activity. rsc.org Specifically, a 4-bromo substitution on a phenyl ring attached to the thiazole moiety resulted in strong activity against bacterial strains. rsc.org In another study on nitrofuran-containing pyrazoles, a bromo-substituted derivative showed the highest antibacterial and antifungal activity among the tested compounds. mdpi.com This suggests that the bromo substituent on the pyrazole ring of this compound derivatives is a key feature that could contribute to potent bioactivity, potentially by increasing lipophilicity to improve membrane permeability or by forming specific halogen bonds with the biological target. researchgate.net

Role of the Isopropyl Group in Receptor Interactions

The N-substitution on the pyrazole ring plays a significant role in modulating binding affinity and selectivity. nih.gov An alkyl group, such as the isopropyl group at the N1 position, can influence the compound's interaction with its biological target through steric and hydrophobic effects.

Studies on other substituted pyrazoles have shown that the size and nature of N-alkyl groups can impact activity. For instance, in a series of pyrazole-based inhibitors of meprin α and β, N-substitution with lipophilic moieties like methyl or phenyl groups led to a decrease in activity compared to the unsubstituted analogue, indicating that the N1 position might be sensitive to steric bulk. nih.gov Conversely, the introduction of alkyl groups can be beneficial. In studies of pyrazole interactions with CYP2E1, the presence of a methyl group significantly increased binding affinity compared to the unsubstituted pyrazole. nih.gov The isopropyl group, being larger than a methyl group, would be expected to form more extensive hydrophobic interactions within a corresponding pocket of a target protein. Its branched nature could also provide a better fit and conformational rigidity, potentially enhancing binding affinity if the receptor site can accommodate its size. researchgate.net

Influence of the Amine Functionality on Biological Profiles

The amino group is a crucial pharmacophore in many biologically active pyrazole derivatives, particularly in kinase inhibitors. mdpi.comnih.gov Its ability to act as a hydrogen bond donor and acceptor allows it to form key interactions with amino acid residues in the active sites of enzymes. researchgate.net

The position of the amino group on the pyrazole ring is a critical determinant of biological activity. nih.gov Compounds with a 3-amino pyrazole (3AP) scaffold are widely reported as potent anticancer and anti-inflammatory agents. nih.gov This scaffold is considered a privileged structure for developing kinase inhibitors, as the amino group often serves as a key "hinge-binding" moiety, anchoring the inhibitor to the ATP-binding site of the kinase. mdpi.com For instance, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is found in the Aurora kinase inhibitor tozasertib. mdpi.com The versatility of the amino group allows it to be a part of the core structure or serve as a point for further derivatization to modulate potency and selectivity. nih.govmdpi.com Therefore, the 3-amine functionality in the this compound scaffold is a vital feature for establishing strong interactions with biological targets.

Mechanistic Investigations of Identified Biological Activities

Understanding the mechanism of action is a critical step in the preclinical evaluation of bioactive compounds. For pyrazole derivatives, a significant body of research points towards enzyme inhibition as a primary mechanism.

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)

Pyrazole-based compounds have been extensively investigated as inhibitors of various enzymes, with protein kinases being a prominent target. nih.govmdpi.comnih.gov The altered activity of protein kinases is implicated in numerous diseases, especially cancer, making them important therapeutic targets. mdpi.com

Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of kinases. aacrjournals.org This mechanism has been confirmed through kinetic analyses for novel pyrazole compounds inhibiting TGF-β receptor I (TβRI) kinase, which were found to have Ki values as low as 15 nM. aacrjournals.org Pyrazole-containing structures are key components of numerous clinically relevant kinase inhibitors. For example, Ruxolitinib, a selective JAK1 and JAK2 inhibitor, contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com Similarly, Afuresertib is a pyrazole-based inhibitor of Akt1 kinase with a Ki value of 0.08 nM. nih.gov

The SAR of these inhibitors often revolves around modifications to the pyrazole core and its substituents to enhance potency and selectivity. mdpi.com For example, a study on pyrazole-based Aurora A kinase inhibitors showed that a nitro group substituent was more optimal for activity than hydrogen, methyl, or chloro groups. nih.gov

Inhibition of Other Enzymes: Beyond kinases, pyrazole derivatives have been shown to inhibit other classes of enzymes.

Carbonic Anhydrases (CAs): Certain pyrazole derivatives act as potent inhibitors of human CA isoforms I and II, with KI values in the low nanomolar range. nih.govtandfonline.com These compounds may serve as leads for developing drugs for conditions where CA inhibition is beneficial.

Cytochrome P450 Enzymes (CYPs): Pyrazoles can interact with and inhibit CYP enzymes, such as CYP2E1. nih.gov Studies have shown that the affinity and inhibition mechanism depend on the substitution pattern on the pyrazole ring. For instance, 4-methylpyrazole (B1673528) was found to be a more potent inhibitor of CYP2E1 than 3-methylpyrazole. nih.gov

Other Enzymes: Pyrazole-based compounds have also been identified as inhibitors of urease, phosphodiesterase, and α-chymotrypsin, among others. researchgate.net

Table 2: Examples of Enzyme Inhibition by Pyrazole Derivatives

Compound Class/ExampleTarget EnzymeInhibitory ActivityMechanismSource
Novel Pyrazole CompoundsTGF-β receptor I (TβRI) kinaseKi as low as 15 nMATP-competitive aacrjournals.org
AfuresertibAkt1 kinaseKi = 0.08 nM; IC50 = 1.3 nMNot specified nih.gov
RuxolitinibJAK1 and JAK2IC50 ≈ 3 nMATP-competitive (Type I inhibitor) mdpi.com
Synthetic Pyrazole DerivativesCarbonic Anhydrase I (hCA I)KI = 5.13–16.9 nMNot specified nih.govtandfonline.com
Synthetic Pyrazole DerivativesCarbonic Anhydrase II (hCA II)KI = 11.77–67.39 nMNot specified nih.govtandfonline.com
4-MethylpyrazoleCYP2E1High affinity inhibitionMixed cooperative inhibition nih.gov
N,N-bis(3,5-dimethylpyrazol-1-ylmethyl) derivativesUreaseSelective inhibitionNot specified researchgate.net

Receptor Ligand Binding Studies

The interaction of pyrazole derivatives with various biological receptors is a key area of research to elucidate their mechanisms of action. While specific binding studies on this compound derivatives are not extensively documented in publicly available literature, research on analogous pyrazole structures provides insight into their potential receptor targets.

One area of investigation for pyrazole-containing compounds is their activity as receptor antagonists. For instance, a series of (1H-pyrazol-4-yl)acetamide derivatives have been identified as antagonists of the P2X(7) receptor, an ATP-gated ion channel involved in inflammation and immune responses researchgate.net. This suggests that pyrazole scaffolds can be tailored to interact with specific receptor binding sites.

Furthermore, studies have explored the binding affinity of pyrazole derivatives towards nuclear hormone receptors. Certain novel tetra-substituted pyrazole derivatives have been synthesized and evaluated for their binding affinity to estrogen receptor subtypes ERα and ERβ nih.gov. The substitution pattern on the pyrazole ring was found to be a critical determinant of binding affinity and selectivity, indicating that modifications to the this compound core could potentially modulate its interaction with such receptors nih.gov.

The antinociceptive effects of some pyrazole analogs have been linked to their interaction with opioid receptors and acid-sensing ion channels (ASICs) nih.gov. Specifically, substitutions on the phenyl ring of pyrazole compounds were shown to influence their interaction with peripheral opioid receptors and their affinity for the ASIC-1α channel nih.gov. This highlights the potential for pyrazole derivatives to modulate pain pathways through direct receptor interactions.

Cellular Pathway Modulation

The biological effects of this compound derivatives are often a consequence of their ability to modulate key cellular pathways. Research into related pyrazole compounds has identified several signaling cascades and enzymatic pathways that are influenced by this class of molecules.

A significant area of investigation has been the role of pyrazole derivatives in modulating inflammatory pathways. For example, a series of pyrazolyl thiazolones have been shown to exert their anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes nih.gov. These enzymes are critical in the arachidonic acid cascade, which produces pro-inflammatory mediators. The inhibition of these enzymes by pyrazole derivatives leads to a reduction in the inflammatory response nih.gov.

In the context of cancer, pyrazole derivatives have been found to interfere with critical signaling pathways that control cell growth and survival. One study on 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, which share a pyrazole core, identified them as multi-kinase inhibitors nih.gov. These compounds were found to potently inhibit Src and KDR, as well as other kinases involved in the MAPK signal transduction pathway, which is often dysregulated in cancer nih.gov. Furthermore, some pyrano[2,3-c]pyrazole derivatives have been shown to exhibit anticancer activity by blocking the cell cycle through a p53-independent pathway mdpi.com.

Recent research has also explored the impact of pyrazole-based inhibitors on cellular metabolism. A study focused on the mitochondrial pyruvate (B1213749) carrier (MPC) demonstrated that pyrazole derivatives could inhibit mitochondrial pyruvate transport researchgate.net. This action can have significant implications for cellular metabolism and may be beneficial in treating metabolic diseases and certain types of cancer researchgate.net.

Identification of Pre-clinical Lead Compounds and Hit-to-Lead Optimization

The process of identifying and optimizing lead compounds is a critical phase in drug discovery. This involves taking initial "hit" compounds from high-throughput screening and modifying their chemical structure to improve potency, selectivity, and pharmacokinetic properties, a process known as hit-to-lead optimization.

For pyrazole-based compounds, this process has been successfully applied to develop preclinical candidates for various diseases. For instance, in the development of treatments for Human African Trypanosomiasis, a pyrazole sulfonamide derivative was identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase acs.orgresearchgate.net. However, this lead compound had poor central nervous system (CNS) penetration. A subsequent hit-to-lead optimization campaign focused on modifying the pyrazole sulfonamide scaffold to improve its ability to cross the blood-brain barrier, leading to the identification of compounds with enhanced CNS exposure acs.orgresearchgate.net.

In the realm of oncology, a similar optimization process was undertaken for a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for the treatment of triple-negative breast cancer nih.gov. The initial lead compound showed high potency but also significant toxicity. Through systematic structural modifications and structure-activity relationship (SAR) studies, researchers were able to develop a new analog with potent anti-tumor activity, good pharmacokinetic properties, and reduced toxicity nih.gov.

The hit-to-lead process often involves iterative cycles of chemical synthesis and biological testing. For pyrazole derivatives, this has included modifying substituents at various positions on the pyrazole ring to enhance target engagement and improve drug-like properties nih.gov. This systematic approach allows for the refinement of initial hits into promising lead compounds for further preclinical development.

Exploration of Diverse Biological Activities (Pre-clinical, In Vitro)

Derivatives of pyrazole have demonstrated a broad spectrum of antimicrobial activities in preclinical studies. These compounds have been investigated for their efficacy against various strains of bacteria and fungi, as well as their potential as tuberculostatic agents.

In terms of antibacterial activity , various pyrazole derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, a study on novel pyrazole analogues found that one compound was exceedingly active against E. coli (a Gram-negative bacterium) with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug ciprofloxacin (B1669076) nih.gov. Another compound in the same study was highly active against Streptococcus epidermidis (a Gram-positive bacterium) with an MIC of 0.25 μg/mL nih.gov. The introduction of a bromine atom to the pyrazole ring, as seen in 4-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, has also been associated with excellent activity against both Gram-positive and Gram-negative bacterial strains.

Regarding antifungal properties , pyrazole derivatives have also shown promise. In one study, a synthesized pyrazole derivative exhibited potent activity against Aspergillus niger with an MIC of 1 μg/mL, which was superior to the standard antifungal clotrimazole (B1669251) nih.gov. Another derivative demonstrated equipotent activity against Microsporum audouinii when compared to clotrimazole, with an MIC of 0.5 μg/mL nih.gov.

The tuberculostatic activity of pyrazole derivatives has also been an area of active research. Certain pyrazine-containing pyrazole derivatives have been reported to possess tuberculostatic activity. While specific data on this compound derivatives is limited, the broader class of pyrazoles continues to be explored for new anti-tubercular agents.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound TypeMicroorganismActivity (MIC in μg/mL)Reference
Novel Pyrazole AnalogueE. coli (Gram-negative)0.25 nih.gov
Novel Pyrazole AnalogueS. epidermidis (Gram-positive)0.25 nih.gov
4-Bromo-1H-pyrazolo[3,4-b]pyridine DerivativeGram-positive and Gram-negative bacteriaExcellent activity
Novel Pyrazole AnalogueA. niger1 nih.gov
Novel Pyrazole AnalogueM. audouinii0.5 nih.gov

The anticancer potential of pyrazole derivatives has been extensively investigated in a variety of human cancer cell lines. These studies have revealed that modifications to the pyrazole scaffold can lead to potent anti-proliferative and cytotoxic effects.

One study investigated a series of pyrazolyl hydroxamic acid derivatives for their activity against the A549 lung cancer cell line, with one compound emerging as particularly potent. Similarly, imidazo[1,2-b]pyrazole derivatives have been evaluated for their anticancer effects using the MTT assay. Another class of pyrazole derivatives, 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazides, exhibited significant antiproliferative activity against HepG-2 (liver), BT474 (breast), and BGC823 (gastric) cancer cell lines, with IC50 values as low as 0.71 μM. These compounds were found to arrest the cell cycle at the S phase.

The introduction of a bromine atom has also been a feature of pyrazole derivatives with anticancer activity. For instance, N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamide has shown promising anti-proliferative and cytotoxic effects in the NCI-60 human cancer cell line screen. This compound completely inhibited the growth of HCT-116 colon cancer cells at a concentration of 10 µM/L and showed significant growth inhibition of lung and glioblastoma cell lines.

Furthermore, pyrazole-arylethanone derivatives have demonstrated cytotoxicity against HepG2 and HCT116 cell lines, with some compounds showing potential comparable to the standard drug carboplatin (B1684641) on CDK2 and EGFR cell lines.

Table 2: Anticancer Activity of Selected Pyrazole Derivatives in Cell-Based Assays

Compound TypeCancer Cell LineActivity (IC50 or % Inhibition)Reference
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideHepG-2 (Liver)0.71 μM
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideBT474 (Breast)1.39 μM
3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazideBGC823 (Gastric)0.71 μM
N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamideHCT-116 (Colon)Complete inhibition at 10 µM/L
N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamideNCI-H522 (Lung)Up to 90% inhibition at 10 µM/L
N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamideU251 (Glioblastoma)Up to 90% inhibition at 10 µM/L

The pyrazole nucleus is a well-established scaffold in the development of anti-inflammatory and analgesic agents, with several marketed drugs containing this moiety. Preclinical research has continued to explore new pyrazole derivatives for their potential in managing inflammation and pain.

Mechanistic studies have often focused on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. Molecular modeling studies have shown that pyrazole analogs can interact with the COX-2 active site through hydrogen bonding and other interactions, leading to its inhibition nih.gov. Some pyrazole derivatives have been designed as selective COX-2 inhibitors, which is a desirable property to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

In non-clinical models of inflammation, such as the carrageenan-induced rat paw edema model, novel pyrazole derivatives have demonstrated potent anti-inflammatory effects nih.govnih.gov. In one study, a synthesized pyrazole derivative showed better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium nih.gov.

In addition to their anti-inflammatory effects, many pyrazole derivatives also exhibit significant analgesic properties . The antinociceptive effects of these compounds have been evaluated in various animal models of pain. For example, pyrazole analogs with fluorine substitutions on the phenyl ring have demonstrated antinociceptive effects that are associated with the activation of opioid receptors and the blockage of acid-sensing ion channels mdpi.com. The presence of electron-withdrawing groups, such as bromo and nitro groups, on benzofuran (B130515) pyrazole derivatives has been shown to enhance their ability to inhibit pain response in preclinical models mdpi.com.

Table 3: Anti-inflammatory and Analgesic Activities of Selected Pyrazole Derivatives

Compound TypeBiological ActivityModel/TargetObserved EffectReference
Novel Pyrazole AnalogueAnti-inflammatoryCarrageenan-induced rat paw edemaBetter activity than diclofenac sodium nih.gov
Fluorinated Pyrazole AnalogueAnalgesicOpioid receptor and ASIC-1α channelAntinociceptive effect mdpi.com
Benzofuran Pyrazole with Nitro and Bromo GroupsAnalgesicPain response model60% inhibition of pain response mdpi.com
Pyrazolyl ThiazoloneAnti-inflammatoryCOX-2 and 15-LOX inhibitionIC50 values of 0.09–0.14 µM for COX-2 nih.gov

Antioxidant Capacity

Derivatives of pyrazole, a class of heterocyclic compounds to which this compound belongs, have demonstrated notable antioxidant properties in various preclinical studies. The antioxidant potential of these compounds is often attributed to the pyrazole ring's ability to scavenge free radicals and prevent oxidative stress. nih.gov The presence of an NH proton within the pyrazole moiety is considered a key structural feature for this activity. nih.gov

Research has explored various pyrazole derivatives to evaluate their antioxidant capabilities. For instance, a series of novel pyrazole-based sulfonamide derivatives were assessed for their free radical scavenging activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. In this study, certain compounds with chloro substitution, an acetamide (B32628) group, and a quinoline (B57606) ring demonstrated significant antioxidant activity when compared to the standard, ascorbic acid. nih.gov

Another study focused on pyrazole analogs of Edaravone, a potent antioxidant used clinically. researchgate.net These synthesized 4-aminopyrazol-5-ol hydrochlorides were tested for their primary antioxidant activity. The results indicated high antioxidant potential, with some derivatives showing IC50 values (the concentration required to scavenge 50% of radicals) that were three to five times lower than that of Trolox, a well-known antioxidant standard. researchgate.net

The general mechanism involves the pyrazole derivative donating a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. nih.gov The effectiveness of this action is influenced by the various functional groups attached to the pyrazole core, which can modulate the compound's electronic properties and reactivity towards radicals. researchgate.net

Table 1: Antioxidant Activity of Selected Pyrazole Derivatives

Compound Assay Activity/Result Reference Compound
Pyrazole-sulfonamide derivative (4e) DPPH 92.64% inhibition Ascorbic Acid (96.69%)
Pyrazole-sulfonamide derivative (4d) DPPH 72.25% inhibition Ascorbic Acid (96.69%)
Pyrazole-sulfonamide derivative (4b) DPPH 63.14% inhibition Ascorbic Acid (96.69%)
4-Aminopyrazol-5-ol derivatives ABTS IC50 values 3-5 times lower than Trolox Trolox

Antiviral Efficacy

The pyrazole scaffold is a key component in the development of various antiviral agents. researchgate.netnih.gov Derivatives have been synthesized and tested against a wide range of viruses, demonstrating the versatility of this chemical class in antiviral research. nih.gov

In one study, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their efficacy against the Newcastle disease virus (NDV). The results were promising, with a hydrazone derivative and a thiazolidinedione derivative providing complete (100%) protection against the virus in the studied models. nih.gov Another pyrazolopyrimidine derivative from the same series offered 95% protection. nih.gov

Research into coronaviruses has also involved pyrazole derivatives. A study investigating hydroxyquinoline-pyrazole candidates found that they exhibited promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org The antiviral potential of these compounds was confirmed through plaque reduction and viral inhibition assays. rsc.org

Furthermore, pyrazole derivatives have been evaluated against plant viruses. Compounds containing an oxime moiety were tested for their effects on the Tobacco Mosaic Virus (TMV). acs.org Two specific derivatives, 4a and 4g, showed inactivation effects comparable to the commercial antiviral agent Ningnanmycin, with EC50 values of 58.7 µg/mL and 65.3 µg/mL, respectively. acs.org Other studies have noted the antiviral potential of pyrazole derivatives against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). nih.govnih.gov

Table 2: Antiviral Activity of Selected Pyrazole Derivatives

Derivative Class Target Virus Key Findings
4-Substituted Pyrazoles Newcastle Disease Virus (NDV) Hydrazone and thiazolidinedione derivatives achieved 100% protection. nih.gov
Hydroxyquinoline-Pyrazoles SARS-CoV-2, MERS-CoV, HCoV-229E Showed promising antiviral activity in plaque reduction and viral inhibition assays. rsc.org
Pyrazoles with Oxime Moiety Tobacco Mosaic Virus (TMV) Compounds 4a and 4g had EC50 values of 58.7 and 65.3 µg/mL, respectively. acs.org
Substituted Pyrazoles Hepatitis A Virus (HAV), Herpes Simplex Virus (HSV-1) Demonstrated promising antiviral activity in plaque infective assays. nih.gov

Neurotropic Activity (in vitro models, if applicable)

The neurotropic activities of pyrazole derivatives have been an area of interest in medicinal chemistry, with studies pointing towards their potential as neuroprotective agents. researchgate.netnih.gov

In one line of research, a series of aryl azoles, including 4,5-dihydro-1-H-pyrazole derivatives, were synthesized and evaluated for their neuroprotective effects in an in vitro assay using an N-methyl-D-aspartate (NMDA) toxicity model. The compounds exhibited a neuroprotective activity ranging from 15% to 40%. nih.gov This suggests that these derivatives may have the potential to mitigate neuronal damage caused by excitotoxicity.

Another aspect of neurotropic activity involves the modulation of enzyme activity in the nervous system. A study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives investigated their ability to inhibit monoamine oxidases (MAOs), enzymes crucial for the metabolism of neurotransmitters. nih.gov The synthesized compounds were found to be reversible and non-competitive inhibitors of MAOs. One particular derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, was identified as a potent MAO inhibitor with a Kᵢ value in the nanomolar range (approximately 10⁻⁸ M). nih.gov

Additionally, broader research into fused heterocyclic systems containing pyrazole rings has pointed to their potential psychotropic effects, indicating a wider scope of neurotropic activity for this class of compounds. nih.gov

Table 3: Neurotropic Activity of Selected Pyrazole Derivatives

Derivative Class In Vitro Model/Target Observed Activity
4,5-dihydro-1-H-pyrazoles NMDA-induced toxicity 15% to 40% neuroprotective activity. nih.gov
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles Monoamine Oxidase (MAO) inhibition Reversible, non-competitive inhibition; one derivative showed a Kᵢ of ~10⁻⁸ M. nih.gov

Applications of 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine As a Versatile Medicinal Chemistry Scaffold and Chemical Building Block

Pyrazole (B372694) as a Privileged Scaffold in Drug Discovery

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery. This designation is attributed to its ability to bind to multiple biological targets with high affinity, its favorable metabolic stability, and its synthetic accessibility. tandfonline.commdpi.com The presence of the pyrazole core in numerous FDA-approved drugs underscores its therapeutic importance. benthamdirect.com

A vast number of pyrazole derivatives have been investigated in preclinical and clinical studies for the treatment of a wide range of diseases. tandfonline.comnih.gov The versatility of the pyrazole ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of pharmacological properties. This adaptability has led to the development of drugs targeting diverse medical conditions, including cancer, inflammation, infectious diseases, and neurological disorders. benthamdirect.comtandfonline.com

Several blockbuster drugs incorporate the pyrazole scaffold, demonstrating its clinical and commercial success. Examples include celecoxib (B62257) for inflammation, sildenafil (B151) for erectile dysfunction, and a range of kinase inhibitors for cancer therapy such as ibrutinib, ruxolitinib, and axitinib. benthamdirect.comtandfonline.comnih.gov The metabolic stability of the pyrazole ring is a key factor in its success, contributing to improved pharmacokinetic profiles of drug candidates. tandfonline.com

Below is an interactive data table summarizing some key FDA-approved drugs containing the pyrazole scaffold.

Drug NameTherapeutic AreaMechanism of Action
CelecoxibAnti-inflammatoryCOX-2 Inhibitor
SildenafilErectile DysfunctionPDE5 Inhibitor
IbrutinibOncologyBruton's Tyrosine Kinase (BTK) Inhibitor
RuxolitinibOncologyJanus Kinase (JAK) Inhibitor
AxitinibOncologyVascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor
ApixabanAnticoagulantFactor Xa Inhibitor
RimonabantAnti-obesity (withdrawn)Cannabinoid Receptor 1 (CB1) Antagonist

4-Bromo-1-isopropyl-1H-pyrazol-3-amine as an Advanced Intermediate for Complex Molecule Synthesis

The specific compound, this compound, serves as a highly valuable and advanced intermediate in the synthesis of more complex molecules. Its structure incorporates several key features that medicinal chemists can exploit. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of chemical space and the optimization of biological activity.

The amino group at the 3-position is another crucial functional group. It can be readily acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. This versatility allows for the construction of diverse molecular architectures. The isopropyl group at the 1-position can influence the compound's solubility, lipophilicity, and metabolic stability, all of which are important considerations in drug design.

The synthesis of various pyrazole derivatives often starts from simpler building blocks. For instance, the pyrazole ring itself can be constructed through the condensation of 1,3-bielectrophilic compounds with hydrazine (B178648) derivatives. mdpi.com The strategic placement of the bromo and amino groups on the pyrazole core in this compound makes it a more advanced and readily diversifiable intermediate compared to the basic pyrazole ring.

Utilization in Combinatorial Chemistry and Library Generation for High-Throughput Screening

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse compounds, known as a chemical library. nih.gov These libraries are then subjected to high-throughput screening (HTS) to identify "hit" compounds with desired biological activity. The structural features of this compound make it an ideal building block for combinatorial library synthesis.

The reactive bromine atom and the amino group serve as points of diversification. By reacting the amino group with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates, and subsequently using the bromo group in cross-coupling reactions with a diverse set of boronic acids or other organometallic reagents, a vast library of unique compounds can be generated. This parallel synthesis approach allows for the efficient exploration of structure-activity relationships (SAR).

The use of computational tools in conjunction with combinatorial chemistry can further enhance the efficiency of the drug discovery process. Virtual libraries can be designed and screened in silico to prioritize the synthesis of compounds with a higher probability of being active, thereby saving time and resources. nih.gov

Design and Synthesis of Prodrugs and Probes Based on the Pyrazole Core

The pyrazole scaffold can be incorporated into the design of prodrugs and chemical probes. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. science.gov This approach can be used to improve a drug's solubility, permeability, or to achieve targeted drug delivery. The amino group of this compound can be modified to create a prodrug linkage that is cleaved by specific enzymes at the target site.

Chemical probes are small molecules used to study biological processes. They are often designed to interact with a specific protein or enzyme. The versatility of the pyrazole core allows for the attachment of reporter groups, such as fluorescent tags or biotin, to create probes for target identification and validation studies. The synthesis of such probes often involves the functionalization of the pyrazole ring, for which this compound can serve as a key starting material.

Strategies for Scaffold Hopping and Bioisosteric Replacements in Drug Design

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the desired biological activity. uniroma1.itnih.gov This technique is used to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. uniroma1.it The pyrazole ring is often used as a replacement for other heterocyclic or aromatic systems in scaffold hopping exercises.

Bioisosteric replacement is a related concept where a functional group in a molecule is replaced by another group with similar physical or chemical properties, leading to a similar biological response. nih.govnih.gov The pyrazole ring can act as a bioisostere for other five-membered heterocycles or even a phenyl ring. The ability to easily modify the substituents on the pyrazole ring, facilitated by intermediates like this compound, makes it an attractive scaffold for both scaffold hopping and bioisosteric replacement strategies.

Contributions to New Chemical Entity (NCE) Identification and Optimization

The ultimate goal of many medicinal chemistry programs is the identification and optimization of new chemical entities (NCEs) that can be developed into new drugs. The unique combination of a privileged scaffold with reactive functional groups makes this compound a valuable starting point for NCE discovery.

Future Perspectives and Emerging Research Directions for 4 Bromo 1 Isopropyl 1h Pyrazol 3 Amine

Development of More Sustainable and Greener Synthetic Routes

Traditional organic synthesis often involves harsh reaction conditions, hazardous solvents, and significant energy consumption, leading to environmental concerns and increased costs. researchgate.net The future of synthesizing 4-Bromo-1-isopropyl-1H-pyrazol-3-amine and its analogs is increasingly tied to the principles of green chemistry. Research is focusing on developing more environmentally benign methodologies that are both efficient and economical. researchgate.netroyal-chem.com

Key strategies in the green synthesis of pyrazole (B372694) derivatives include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netnih.gov For instance, a one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles saw reaction times drop from 1.4 hours to just 25 minutes with microwave irradiation, with an accompanying yield increase. nih.gov

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry, eliminating the need for toxic and volatile organic solvents. rsc.orgthieme-connect.com Multicomponent reactions (MCRs) in water have proven highly effective for synthesizing various pyrazole derivatives. researchgate.net

Multicomponent Reactions (MCRs): MCRs are one-pot reactions that combine multiple starting materials in a single step, which enhances atom economy, reduces waste, and simplifies the synthetic process. nih.govmdpi.com

Solvent-Free Conditions: Reactions conducted without a solvent, often using grinding or solid-supported catalysts, represent another significant green approach. researchgate.net

Novel Catalysts: The use of reusable, heterogeneous, or bio-based catalysts, such as nano-ZnO or magnetic nano-particles, is being explored to improve efficiency and reduce waste. researchgate.netnih.gov

The application of these green principles to the synthesis of this compound could lead to more cost-effective and environmentally friendly production, which is crucial for its potential large-scale applications.

Table 1: Comparison of Green Synthesis Techniques for Pyrazole Derivatives

Technique Advantages Example Application
Microwave Irradiation Faster reaction times, higher yields, reduced energy consumption. researchgate.netnih.gov Synthesis of pyrano[2,3-c]pyrazoles. nih.gov
Ultrasonic Irradiation Simple procedure, excellent yields, use of aqueous media. researchgate.net Synthesis of dihydropyrano[2,3-c] pyrazoles. researchgate.net
Aqueous Synthesis Eliminates toxic organic solvents, environmentally friendly. rsc.orgthieme-connect.com Cyclization reactions using semicarbazide (B1199961) hydrochloride as a hydrazine (B178648) alternative. rsc.org
Multicomponent Reactions High atom and step economy, reduced purification steps, mild conditions. nih.govmdpi.com One-pot synthesis of pyranopyrazoles. nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.govbohrium.comresearchgate.net For a scaffold like this compound, these computational tools offer a pathway to rapidly explore vast chemical spaces and identify novel derivatives with enhanced properties. nih.gov

Future research will likely leverage AI and ML in several ways:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired characteristics, such as high potency against a specific biological target and low predicted toxicity. nih.govchemrxiv.org These models can propose novel pyrazole derivatives that have never been synthesized, expanding the accessible chemical space. chemrxiv.org

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new compounds based on their chemical structure. nih.govchemrxiv.org This allows for the virtual screening of large libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. researchgate.net

ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules early in the design phase. researchgate.net This helps to identify and eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

Reaction Optimization: ML can also be used to predict the optimal reaction conditions for synthesizing new derivatives, contributing to the development of more efficient and sustainable synthetic routes.

Exploration of Chiral Derivatives and Enantioselective Synthesis

Chirality is a critical factor in drug design, as different enantiomers (mirror-image isomers) of a molecule can have vastly different biological activities and toxicities. The development of chiral derivatives of this compound and methods for their enantioselective synthesis represents a significant area for future research. The construction of chiral pyrazole derivatives has seen a rapid increase in interest over the last decade. researchgate.netnih.gov

Future research directions include:

Asymmetric Catalysis: The use of chiral catalysts (both metal-based and organocatalysts) to control the stereochemistry of reactions that form or functionalize the pyrazole ring. researchgate.net Electrophilic substitution at the C-4 position of pyrazolones is a common and effective method for creating pyrazoles linked to chiral groups. researchgate.net

Synthesis of Chiral Building Blocks: Developing efficient methods to produce chiral precursors that can be incorporated into the pyrazole structure.

Biological Evaluation of Enantiomers: Systematically synthesizing and testing individual enantiomers of pyrazole derivatives to understand how stereochemistry affects their interaction with biological targets.

By focusing on enantioselective synthesis, researchers can develop more potent and selective molecules derived from this compound, potentially leading to drugs with improved therapeutic windows.

Investigation of Allosteric Modulation Potential

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site. This binding event changes the receptor's conformation, thereby modulating the effect of the natural ligand. This approach offers several advantages over traditional orthosteric drugs, including higher specificity and a lower risk of side effects.

Pyrazole derivatives have already been identified as effective positive allosteric modulators (PAMs). nih.gov For example, certain trisubstituted pyrazole derivatives have been developed as PAMs for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are important targets for neurological disorders. nih.gov The structural features of this compound make it a viable candidate for exploration as a scaffold for new allosteric modulators. Future research in this area will involve:

Screening this compound and its derivatives against a wide range of receptors known to be susceptible to allosteric modulation.

Utilizing computational docking and molecular dynamics simulations to identify potential allosteric binding sites on target proteins.

Synthesizing focused libraries of derivatives to optimize allosteric activity, potency, and selectivity.

Investigating the allosteric modulation potential of this scaffold could open up new therapeutic avenues that are currently inaccessible with conventional drug discovery approaches.

Expanding Applications Beyond Medicinal Chemistry (e.g., functional materials, agrochemicals)

While the primary focus for many pyrazole derivatives is medicinal chemistry, their versatile structure and properties make them suitable for a range of other applications. mdpi.comnbinno.com Exploring these non-medical applications for this compound could unlock significant value.

Agrochemicals: Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of activities. royal-chem.comresearchgate.net They are used as herbicides, fungicides, and insecticides. nbinno.comresearchgate.net For example, pyrazole derivatives containing a benzoyl scaffold have been developed as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. acs.org Future research could involve screening derivatives of this compound for their potential to control pests and weeds, potentially leading to the development of new, effective crop protection agents.

Functional Materials: The pyrazole nucleus is also found in functional materials such as dyes, fluorescent materials, and conductive polymers. royal-chem.comresearchgate.net The specific substituents on the this compound ring could be modified to tune its electronic and photophysical properties, making it a candidate for applications in material science, such as in the development of new organic light-emitting diodes (OLEDs) or solar cells.

Table 2: Potential Non-Medicinal Applications of Pyrazole Derivatives

Application Area Function Example Compound Class
Agrochemicals Herbicides, Fungicides, Insecticides. researchgate.net HPPD-inhibiting pyrazoles, Pyraclostrobin. royal-chem.comacs.org
Material Science Dyes, Fluorescent Probes, Conductive Polymers. royal-chem.comresearchgate.net Pyrazole-based ligands for complexing agents. researchgate.net

Opportunities for Collaborative Research and Translational Studies

Translating a promising chemical compound from the laboratory to a real-world application is a complex, multi-stage process that requires expertise from various disciplines. The future development of this compound will depend heavily on fostering collaborative research and focusing on translational studies.

This involves:

Academia-Industry Partnerships: Collaborations between academic researchers who discover novel compounds and synthetic pathways, and pharmaceutical or agrochemical companies that have the resources to conduct large-scale screening, preclinical, and clinical development are essential.

Interdisciplinary Research Teams: Effective development requires teams comprising synthetic chemists, computational scientists, pharmacologists, toxicologists, and clinicians. This interdisciplinary approach ensures that all aspects of the compound's profile are thoroughly investigated.

Focus on Kinase Inhibition: Pyrazole-based kinase inhibitors are a major focus in cancer therapy and the treatment of inflammatory disorders. nih.govmdpi.commdpi.com Given that many approved kinase inhibitors contain a pyrazole ring (e.g., Crizotinib, Ruxolitinib), a key translational opportunity for this compound lies in screening it and its derivatives against a broad panel of protein kinases to identify novel therapeutic targets. mdpi.com

Translational Models: Utilizing advanced preclinical models, such as patient-derived xenografts or organ-on-a-chip technologies, can provide more accurate predictions of a compound's efficacy and safety in humans, bridging the gap between laboratory research and clinical application.

By building strong collaborative networks and focusing on a clear translational path, the potential of this compound and its derivatives can be more effectively and efficiently realized.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves bromination of 1-isopropylpyrazole followed by amination. Key steps include:
  • Bromination : Reacting 1-isopropylpyrazole with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C).
  • Amination : Treating the brominated intermediate with ammonia or alkylamines under nucleophilic substitution conditions (e.g., aqueous NH₃ in ethanol at reflux).
    Optimization strategies:
  • Catalysts : Use of Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for bulky substituents like isopropyl .
    Table 1 : Example Reaction Conditions and Yields
StepReagentsSolventTemp. (°C)Yield (%)Reference
BrominationBr₂, AcOHAcetic acid7085
AminationNH₃, EtOHEthanolReflux72

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural elucidation relies on:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., downfield shifts for Br and NH₂ groups) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths/angles, particularly for bromine positioning .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (calc. for C₆H₁₀BrN₃: 202.01 g/mol).

Q. What nucleophilic substitution reactions are feasible with the bromine atom in this compound?

  • Methodological Answer : The bromine atom undergoes substitution with:
  • Amines : Primary/secondary amines in DMF at 80–100°C (e.g., to form 4-amino derivatives).
  • Thiols : NaSH in ethanol yields thioether analogs .
    Steric hindrance from the isopropyl group may slow kinetics compared to methyl analogs, requiring higher temperatures .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for bromination/amination steps be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity profiles : Use HPLC or GC-MS to quantify byproducts (e.g., di-brominated isomers) .
  • Reagent purity : Ensure Br₂/NBS is fresh; degraded reagents reduce yields.
  • Replication studies : Reproduce conditions with controlled variables (e.g., inert atmosphere for oxidation-sensitive steps) .

Q. What computational tools are effective for retrosynthesis planning of derivatives?

  • Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by mining reaction databases. For example:
  • Suzuki Coupling : Use Pd catalysts to replace Br with aryl/heteroaryl groups .
  • DFT Calculations : Model transition states to predict regioselectivity in substitutions .

Q. What role does this compound play in medicinal chemistry, particularly as an antimicrobial agent?

  • Methodological Answer : The compound’s bioactivity stems from:
  • Target interactions : Pyrazole cores inhibit bacterial enzymes (e.g., dihydrofolate reductase).
  • Structure-activity relationships (SAR) :
  • Bromine : Enhances lipophilicity and membrane penetration.
  • Isopropyl group : Increases steric bulk, potentially reducing off-target binding .
    Table 2 : Antimicrobial Activity (Example Data)
StrainMIC (µg/mL)Reference
S. aureus8.5
E. coli16.0

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